molecular formula C9H19ClN2O3 B555481 H-Gln-OtBu.HCl CAS No. 39741-62-3

H-Gln-OtBu.HCl

Cat. No.: B555481
CAS No.: 39741-62-3
M. Wt: 238.71 g/mol
InChI Key: ZEPNUNKDKQACNC-UHFFFAOYSA-N
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Description

H-Gln-OtBu·HCl (CAS: 39741-62-3) is a protected derivative of glutamine, where the α-carboxyl group is esterified as a tert-butyl (OtBu) ester, and the amino group is protonated as a hydrochloride salt. Its IUPAC name is (S)-2,5-diamino-5-oxopentanoic acid tert-butyl ester hydrochloride. The compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps . Its molecular formula is C₉H₁₈N₂O₃·HCl, with a calculated molecular weight of 238.33 g/mol (derived from experimental usage in ).

Properties

IUPAC Name

tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNUNKDKQACNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585175
Record name tert-Butyl glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-62-3
Record name tert-Butyl glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : L-glutamic acid (Glu) or its N-protected derivatives (e.g., Z-Glu, Fmoc-Glu).

  • Catalyst : HClO₄ (1.2–2.0 equiv relative to Glu) or PTSA.

  • Solvent : Tert-butyl acetate (5–20 equiv).

  • Temperature : 0–25°C, with reaction times ranging from 48–72 hours.

The reaction produces a mixture of glutamic acid-5-tert-butyl ester (Glu(OtBu)) and glutamic acid-1-tert-butyl ester (Glu-OtBu) . Separation is achieved via pH-controlled liquid-liquid extraction:

  • Adjust pH to 8–9 using aqueous sodium bicarbonate.

  • Glu(OtBu)₂ partitions into the organic phase (tert-butyl acetate), while Glu(OtBu)/Glu-OtBu remains in the aqueous phase.

  • Isolate the aqueous phase and acidify to precipitate Glu-OtBu, which is then converted to H-Gln-OtBu·HCl via amidation or direct hydrochloride salt formation.

Yield and Scalability

  • Yield : 56–77% after purification.

  • Industrial Adaptations :

    • Use of excess tert-butyl acetate to drive equilibrium toward esterification.

    • Catalytic recycling of HClO₄ via neutralization and re-acidification.

Alkylation with Isobutylene

An alternative approach employs isobutylene gas for direct alkylation of glutamic acid under acidic conditions.

Reaction Parameters

  • Catalyst : Anhydrous PTSA (1.2–2.0 equiv).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Temperature : -10 to -5°C to suppress side reactions.

  • Duration : 48–72 hours.

The reaction proceeds via carbocation intermediacy , with isobutylene reacting preferentially at the α-carboxyl group of glutamic acid. Post-reaction workup mirrors transesterification, involving pH adjustment and solvent extraction to isolate Glu-OtBu.

Advantages and Limitations

  • Advantages : Higher regioselectivity for α-esterification compared to transesterification.

  • Limitations : Requires specialized equipment for handling gaseous isobutylene and stringent temperature control.

Deprotection of N-Protected Precursors

A third route involves synthesizing N-protected glutamic acid tert-butyl esters (e.g., Z-Glu-OtBu, Fmoc-Glu-OtBu) followed by deprotection.

Stepwise Synthesis

  • Protection : Introduce tert-butyl groups to glutamic acid using methods above.

  • N-Deprotection :

    • Catalytic Hydrogenation : For Z-protected derivatives, use Pd/C under H₂ atmosphere.

    • Acidic Cleavage : For Fmoc groups, employ piperidine or morpholine.

  • Salt Formation : Treat free amine with HCl in ethanol or ethyl acetate to yield H-Gln-OtBu·HCl.

Case Study: Z-Glu-OtBu to H-Gln-OtBu·HCl

  • Starting Material : Z-Glu-OtBu (25.0 g, 74.1 mmol).

  • Conditions : Pd/C (10 wt%) in methanol, H₂ atmosphere, 24 hours.

  • Yield : 77% after crystallization.

Comparative Analysis of Methods

Method Catalyst Yield Regioselectivity Scalability
TransesterificationHClO₄/PTSA56–77%ModerateHigh
Alkylation (Isobutylene)PTSA60–70%HighModerate
N-DeprotectionPd/C or amines70–85%N/ALaboratory-scale

Key Observations :

  • Transesterification is preferred for industrial-scale production due to reagent availability and simpler equipment.

  • Alkylation offers better regioselectivity but requires cryogenic conditions.

  • N-Deprotection routes are optimal for small-scale, high-purity synthesis.

Challenges and Optimization Strategies

Byproduct Formation

  • Glu(OtBu)₂ : Forms due to over-esterification. Mitigated by limiting tert-butyl acetate to 5–10 equiv.

  • Racemization : Occurs at high temperatures or prolonged reaction times. Controlled by maintaining temperatures below 25°C.

Purification Techniques

  • Crystallization : From ethanol/water mixtures, achieving >98% purity.

  • Column Chromatography : For laboratory-scale purification using silica gel and ethyl acetate/hexanes.

Applications in Peptide Synthesis

H-Gln-OtBu·HCl serves as a building block for:

  • Antidiabetic Peptides : E.g., liraglutide, where tert-butyl protection prevents side-chain degradation during solid-phase synthesis.

  • Anticancer Agents : Used in thymosin α1 analogs to enhance metabolic stability .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the tert-butyl ester is a primary reaction pathway, crucial for deprotection in peptide synthesis.

Conditions Reagents Products Key Observations References
Acidic (HCl)6M HCl, 25°C, 24 hL-Glutamine + tert-butanolComplete deprotection; high yield (>95%) with minimal side reactions.
Basic (NaOH)0.1M NaOH, 50°C, 2 hL-Glutamine + tert-butoxideFaster reaction but risks racemization; optimal pH control required.
EnzymaticLipases, 37°CPartial hydrolysisSelective cleavage under mild conditions; limited industrial applicability.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release tert-butoxide .

Nucleophilic Substitution

The tert-butyl ester acts as a leaving group in substitution reactions, enabling functionalization of the glutamine backbone.

Nucleophile Reagents/Conditions Products Yield Applications References
AminesDIPEA, DMF, RT, 12 hAmide derivatives70–85%Peptide coupling, drug intermediates
ThiolsTEA, DCM, 0°C to RTThioesters60–75%Conjugation in bioconjugates
AlcoholsHOBt, EDCI, RTEster exchange products50–65%Prodrug synthesis

Key Challenges :

  • Competing hydrolysis under aqueous conditions necessitates anhydrous solvents (e.g., DMF, DCM).
  • Steric hindrance from the tert-butyl group slows reactions with bulky nucleophiles .

Comparative Efficiency in SPPS

Protecting Group Coupling Efficiency Deprotection Time Purity
tert-Butyl (OtBu)98%2 h (TFA)>95%
Benzyl (Bzl)90%4 h (H₂/Pd)85%
Methyl (Me)75%6 h (LiOH)70%

Data adapted from .

Oxidation and Reduction

Limited reactivity is observed under standard redox conditions, but specialized reagents enable functional group interconversion.

Reaction Type Reagents Products Notes References
OxidationKMnO₄, H₂O, 0°CGlutamic acid derivativeOver-oxidation risks; low yields (30–40%).
ReductionLiAlH₄, THF, -78°CAlcohol intermediateHarsh conditions lead to decomposition.

Comparative Reactivity with Analogues

H-Gln-OtBu·HCl exhibits distinct reactivity compared to other glutamine derivatives:

Compound Ester Group Hydrolysis Rate (k, h⁻¹) Solubility (mg/mL)
H-Gln-OtBu·HCltert-Butyl0.12 (pH 1)15 (H₂O), 30 (MeOH)
L-Glutamine benzyl ester HClBenzyl0.08 (pH 1)5 (H₂O), 20 (MeOH)
L-Glutamine methyl ester HClMethyl0.25 (pH 1)50 (H₂O), 10 (MeOH)

Data synthesized from .

Industrial and Pharmacological Relevance

  • Drug Intermediate : Used in synthesizing protease inhibitors and antimicrobial agents via nucleophilic substitution .
  • Metabolic Studies : Radiolabeled H-Gln-OtBu·HCl tracks glutamine uptake in cancer cells.
  • Limitations : Hydroscopic nature complicates storage; requires inert atmosphere below -20°C .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares H-Gln-OtBu·HCl with structurally related tert-butyl-protected amino acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Solubility Profile
H-Gln-OtBu·HCl 39741-62-3 C₉H₁₈N₂O₃·HCl 238.33 Glutamine backbone, OtBu ester ≥98% Chloroform, DCM, DMSO
H-Aib-OtBu·HCl 4512-32-7 C₇H₁₅NO₂·HCl 181.66 2-Aminoisobutyric acid, OtBu ≥95% Organic solvents (e.g., DMF, THF)
H-D-Ala-OtBu·HCl 59531-86-1 C₇H₁₅NO₂·HCl 181.66 D-Alanine, OtBu ester >98% Methanol, DMSO
H-Phe-OtBu·HCl 15100-75-1 C₁₃H₁₉NO₂·HCl 257.80 Phenylalanine, OtBu ester N/A Chloroform, ethyl acetate
H-Asp(OtBu)-OMe·HCl 673-19-0 C₉H₁₇NO₄·HCl 239.70 Aspartic acid, OtBu and methyl >98% DMSO, methanol
H-Glu(OtBu)-OMe·HCl 6234-01-1 C₁₀H₂₀ClNO₄ 253.72 Glutamic acid, OtBu and methyl ≥98% Soluble in DMF, DMSO
H-Asp(Obzl)-OtBu·HCl 52615-97-1 C₁₅H₂₂ClNO₄ 315.79 Aspartic acid, Obzl and OtBu N/A Organic solvents

Key Observations :

  • Backbone Variability: H-Gln-OtBu·HCl uniquely incorporates a glutamine side chain with an amide group, distinguishing it from acidic (e.g., H-Glu/OtBu derivatives) or non-polar (e.g., H-Phe-OtBu·HCl) analogs.
  • Chirality: Compounds like H-D-Ala-OtBu·HCl highlight the importance of stereochemistry in peptide synthesis, as D-amino acids are used to modulate stability and bioavailability .
  • Protecting Groups : H-Asp(Obzl)-OtBu·HCl uses a benzyl (Obzl) ester alongside OtBu, offering orthogonal protection strategies .

Solubility and Stability

  • H-Gln-OtBu·HCl dissolves in chlorinated solvents (e.g., DCM) and polar aprotic solvents like DMSO, aligning with trends observed for other OtBu-protected compounds .

Purity and Analytical Data

  • Most compounds, including H-Gln-OtBu·HCl, are available at ≥98% purity, verified via HPLC .
  • H-Glu(OtBu)-OMe·HCl demonstrates high solubility (4.91 mg/mL in water) and low synthetic complexity (SAscore: 2.63), making it a preferred choice for industrial-scale synthesis .

Biological Activity

H-Gln-OtBu.HCl, also known as L-Glutamine t-butyl ester hydrochloride, is a derivative of the amino acid L-glutamine. This compound plays a significant role in peptide synthesis and has various biological applications due to its unique protective properties. Below, we explore its biological activity, including its synthesis, applications in research, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₈ClN₃O₄
Molecular Weight295.803 g/mol
Density1.02 g/cm³
Boiling Point311.1 °C
Melting Point60 to 75 °C
CAS Number39741-62-3

The compound is synthesized through the protection of the amine group of glutamine with a tert-butyl (OtBu) group, while the carboxylic acid group is converted to a hydrochloride salt. This protection strategy is crucial during solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions and ensures the correct assembly of peptides .

Role in Peptide Synthesis

This compound is widely utilized in SPPS due to its ability to protect the glutamine side chain during peptide assembly. The OtBu group can be selectively removed under specific conditions once the peptide chain is complete, allowing for the functionalization of the glutamine residue essential for the biological activity of the resulting peptides .

Study on Antimicrobial Activity

In a comparative study involving various glutamate derivatives, researchers found that specific modifications led to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. These findings indicate that modifications similar to those seen in this compound may enhance biological activity, making it a candidate for further investigation in antimicrobial applications .

Peptide Synthesis Efficiency

Research utilizing this compound in SPPS highlighted its efficiency in synthesizing complex peptides. The compound facilitated high yields in peptide formation while maintaining structural integrity, which is critical for biological function. For example, using this compound in reactive extrusion methods yielded peptides with excellent diastereomeric excesses and high purity levels .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact with HCl salts.
  • Ventilation : Work in a fume hood to avoid inhalation of tert-butyl alcohol byproducts.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gln-OtBu.HCl
Reactant of Route 2
Reactant of Route 2
H-Gln-OtBu.HCl

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